4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine
CAS No.: 792163-25-8
Cat. No.: VC21078646
Molecular Formula: C6H9N3
Molecular Weight: 123.16 g/mol
* For research use only. Not for human or veterinary use.
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine - 792163-25-8](/images/no_structure.jpg)
Specification
CAS No. | 792163-25-8 |
---|---|
Molecular Formula | C6H9N3 |
Molecular Weight | 123.16 g/mol |
IUPAC Name | 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
Standard InChI | InChI=1S/C6H9N3/c1-2-8-9-4-3-7-5-6(1)9/h1-2,7H,3-5H2 |
Standard InChI Key | OOGKXAWZILGOBA-UHFFFAOYSA-N |
SMILES | C1CN2C(=CC=N2)CN1 |
Canonical SMILES | C1CN2C(=CC=N2)CN1 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine features a pyrazole ring fused with a partially reduced piperazine ring. The nitrogen atoms at positions 1 and 4 contribute to its ability to form hydrogen bonds with biological targets, while the saturated portion of the molecule introduces conformational flexibility that can enhance binding interactions with receptor sites.
Chemical Reactivity
The compound demonstrates characteristic reactivity patterns that allow for regioselective functionalization. The pyrazole portion can undergo typical aromatic substitution reactions, while the saturated piperazine segment offers opportunities for alkylation and other transformations at the nitrogen position . This dual reactivity profile makes it an exceptionally versatile building block for creating structurally diverse libraries of compounds.
Synthesis Methods and Preparation
Synthetic Routes
The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically employs NH-pyrazole carbonic acids as key intermediates in the process. A straightforward synthetic approach has been developed that involves a 5-step procedure, with the first three steps performed as a one-pot synthesis . This methodology significantly improves efficiency and reduces waste in the production process.
Cost-Efficient Production
Recent advances have enabled the multigram-scale production of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine through cost-efficient methods. The approach demonstrates the efficacy of using NH-pyrazole carbonic acids as key intermediates, providing advantages over other known methodologies in terms of yield, scalability, and resource efficiency .
Regioselective Functionalization
The regioselectivity for direct insertion of substituents to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core has been extensively studied. Research indicates that various functional groups can be introduced at different positions of the pyrazole and piperazine rings, creating opportunities for developing compounds with tailored biological activities .
Biological Activity and Mechanism of Action
Antiviral Properties
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine has demonstrated significant antiviral activity, particularly against the Hepatitis B Virus (HBV). The compound acts as a core protein allosteric modulator (CpAM) for HBV, targeting the viral core protein. This mechanism disrupts the normal functioning of the virus, effectively inhibiting its replication capacity, including against nucleos(t)ide-resistant variants.
Biochemical Pathways Affected
The interaction of the compound with HBV core protein affects critical biochemical pathways necessary for viral replication. The allosteric modulation induces conformational changes in the core protein structure, preventing proper capsid formation and subsequent viral DNA synthesis.
Other Biological Targets
Beyond antiviral applications, derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine have been identified as potential modulators of various biological targets. Related compounds have shown activity as σ-receptor modulators and inhibitors of β-secretase-1 (BACE-1) and cytochrome CYP8B1, suggesting broader therapeutic potential across multiple disease areas.
Structure-Activity Relationships
Effect of Substitution Patterns
Compound | Structural Distinction | Primary Biological Activity | Molecular Weight (g/mol) |
---|---|---|---|
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine | Base scaffold | HBV core protein inhibition | ~137 |
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine | Phenyl at position 2 | Antimicrobial activity | 199.25 |
2-(p-Tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | p-Tolyl at position 2 | Modified receptor binding | 213.28 |
The systematic comparison of these related compounds reveals important structure-activity relationships that guide rational drug design efforts. The addition of aromatic substituents at position 2 appears to enhance antimicrobial properties while potentially modifying the receptor binding profile.
Pharmaceutical Applications and Drug Development
Role in Drug Discovery
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine serves as a versatile scaffold for medicinal chemistry applications. Its unique structure allows for modifications that can lead to the development of novel compounds with desirable pharmacological properties. The bifunctional nature of the scaffold offers multiple sites for derivatization, making it an attractive starting point for drug discovery programs .
Case Study: Hepatitis B Virus Inhibition
Research has highlighted the discovery of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives as core protein allosteric modulators for the inhibition of Hepatitis B Virus. Lead compounds have demonstrated effective inhibition of HBV DNA viral load in mouse models following oral administration, positioning this chemical class as promising candidates for developing anti-HBV therapies.
Antimicrobial Applications
Derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine have exhibited significant antimicrobial properties. Studies have shown activity against various bacterial strains and fungi, suggesting potential applications in addressing infectious diseases. The mechanism appears to involve disruption of microbial cell membranes and interference with critical metabolic pathways.
Synthetic Challenges and Solutions
Optimization of Reaction Conditions
The synthesis of functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines presents several challenges, particularly in achieving high yields and purity. Researchers have developed optimized reaction conditions that improve efficiency and reduce unwanted side reactions. These advancements include careful selection of catalysts, solvents, and temperature control during critical reaction steps .
Innovative Synthetic Approaches
Table 2: Comparison of Synthetic Methods for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine
Synthetic Method | Key Intermediates | Advantages | Limitations |
---|---|---|---|
NH-pyrazole carbonic acid route | Pyrazole-5-carboxylic acids | Multigram scale, cost-efficient | Requires careful temperature control |
Aminoacetal approach | Aminoacetals | Good regioselectivity | Multiple purification steps |
One-pot synthesis | Pyrazole derivatives | Simplified process, fewer isolations | Variable yields depending on substituents |
The development of a straightforward synthetic approach utilizing NH-pyrazole carbonic acids as key intermediates has significantly improved the accessibility of these compounds for research purposes. The process demonstrates advantages in terms of scalability and efficiency compared to alternative methods .
Future Research Directions
Emerging Applications
Current research suggests several promising directions for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and its derivatives. These include expanded investigations into anticancer applications, neurological disorders, and inflammatory conditions. The versatility of this scaffold continues to inspire new therapeutic approaches across multiple disease areas.
Structure Optimization Strategies
Future work will likely focus on the rational design of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives with enhanced pharmacological properties. This includes improving selectivity, reducing toxicity, and optimizing pharmacokinetic profiles through targeted structural modifications. Computer-aided drug design approaches may accelerate this process by predicting structure-activity relationships and guiding synthetic efforts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume